While there is no published scientific research directly investigating 6-(9H-carbazol-4-yloxymethyl)-4-[2-(2-methoxyphenoxy)ethyl]morpholin-3-one (FNB37166), it can be purchased from commercial suppliers []. This suggests potential research applications, though the specific areas of interest remain unknown.
The structure of FNB37166 combines several functional groups that might be of interest to researchers:
The combination of these moieties in FNB37166 warrants further investigation to understand its potential interactions with biological targets.
Given the structural features of FNB37166, future research could explore its potential applications in various areas:
VK-II-36 is a synthetic compound characterized by its unique structure, which includes a benzimidazole core and an imidazole side chain. The compound has garnered interest due to its specific biological activities, particularly as a modulator of calcium release mechanisms within cells. Its chemical structure can be represented as follows:
VK-II-36 has been studied for its role in modulating calcium signaling pathways, particularly in relation to store-overload-induced calcium release (SOICR). This mechanism is crucial for various cellular processes, including muscle contraction and neurotransmitter release. Research indicates that VK-II-36 acts as an inhibitor of SOICR in specific cell lines, such as HEK293 cells, suggesting its potential utility in studying calcium-related physiological processes .
The synthesis of VK-II-36 typically involves multi-step organic synthesis techniques. The general approach includes:
VK-II-36 has potential applications in various fields, including:
VK-II-36 shares structural similarities with several other compounds that also interact with calcium signaling pathways. Here are some notable examples:
| Compound Name | CAS Number | Biological Activity |
|---|---|---|
| VK-II-86 | 955371-84-3 | Inhibitor of store-overload-induced calcium release |
| Carvedilol | 72956-09-3 | Beta-blocker with antioxidant properties |
| Dantrolene | 7261-95-4 | Muscle relaxant that inhibits calcium release |
VK-II-36's uniqueness lies in its specific structural features that allow it to selectively inhibit SOICR without affecting other calcium signaling pathways significantly. This selectivity could make it a valuable tool for dissecting the roles of different calcium signaling mechanisms in health and disease.
The retrosynthetic analysis of VK-II-36 involves disconnection of the complex molecular framework into three key structural fragments: the carbazole moiety, the morpholinone core, and the methoxyphenoxy ethyl chain [1] [2]. The target molecule can be strategically disconnected using established retrosynthetic principles to identify synthetically accessible precursors [3].
The primary retrosynthetic disconnection involves cleavage of the ether bond connecting the carbazole unit to the morpholinone ring. This approach reveals 4-hydroxycarbazole and a suitably functionalized morpholinone derivative as key intermediates [4]. The carbazole fragment requires regioselective functionalization at the 4-position, which can be achieved through established electrophilic aromatic substitution protocols [5] [6].
A convergent synthetic strategy emerges from this analysis, wherein the three major fragments are assembled through sequential coupling reactions. The most efficient approach involves initial preparation of the carbazole and morpholinone intermediates separately, followed by their coupling through Williamson ether synthesis conditions [4] [10].
The synthesis of VK-II-36 proceeds through several critical reaction steps that require careful optimization to achieve satisfactory yields and selectivity. The initial step involves functionalization of the carbazole core through regioselective hydroxylation or halogenation at the 4-position [5] [6]. Electrophilic aromatic substitution reactions on carbazole typically favor substitution at the 3- and 6-positions due to electronic effects [6], necessitating the use of directing strategies or alternative synthetic approaches.
The morpholinone ring formation represents another key transformation in the synthesis [7] [8] [9]. This cyclization can be achieved through condensation of amino alcohol derivatives with appropriate carbonyl compounds under acidic or basic conditions. The reaction proceeds through initial imine formation followed by intramolecular cyclization to generate the six-membered morpholinone ring [8] [11].
A critical coupling step involves the formation of the ether linkage between the carbazole and morpholinone fragments. This transformation typically employs Williamson ether synthesis conditions using strong bases such as sodium hydride or potassium carbonate in polar aprotic solvents [4] [10]. The reaction requires careful control of temperature and reaction time to minimize side reactions and ensure high conversion.
The incorporation of the 2-(2-methoxyphenoxy)ethyl chain involves nucleophilic substitution reactions with appropriate alkylating agents [4]. This step must be carefully orchestrated to avoid competing reactions and ensure regioselective alkylation at the desired nitrogen center of the morpholinone ring.
Yield optimization in VK-II-36 synthesis requires systematic investigation of reaction conditions for each key transformation [12] [10]. The carbazole functionalization step benefits from optimization of temperature, solvent choice, and reagent stoichiometry to maximize regioselectivity and conversion [5] [6]. Typical conditions involve the use of strong bases such as sodium hydride in dimethylformamide or dimethyl sulfoxide at elevated temperatures.
Morpholinone cyclization yields can be enhanced through careful selection of cyclization conditions and catalysts [8] [9] [11]. Recent advances in this area include the development of zinc chloride-catalyzed cyclization protocols that provide improved yields and stereoselectivity [11]. These conditions typically involve heating the reaction mixture at moderate temperatures (50-80°C) for extended periods to ensure complete cyclization.
Purification strategies play a crucial role in achieving high purity VK-II-36 products [10] [13] [14]. High-performance liquid chromatography represents the most effective method for purification of carbazole-containing compounds, with reverse-phase conditions typically providing optimal separation [14] [15]. Column chromatography using silica gel with appropriate solvent gradients can also provide satisfactory purification for larger scale preparations.
Analytical characterization of VK-II-36 purity requires sophisticated techniques due to the complexity of the molecular structure [13] [14]. High-performance liquid chromatography coupled with mass spectrometry provides the most reliable method for purity assessment, with typical specifications requiring greater than 95% purity for biological testing applications [14] [15].
The synthesis of Homo-VK-II-36 follows a similar strategic approach to VK-II-36 but incorporates an additional methylene unit in the linker chain connecting the carbazole moiety to the morpholinone core [16] [17] [18]. This structural modification requires adjustment of the synthetic strategy to accommodate the extended alkyl chain while maintaining similar overall reaction conditions.
The key difference in Homo-VK-II-36 synthesis lies in the preparation of the extended linker chain, which involves the use of 2-(9H-carbazol-4-yloxy)ethyl derivatives rather than the direct methylene linkage employed in VK-II-36 [16] [18]. This modification necessitates additional synthetic steps to install the ethylene bridge, typically through alkylation reactions using appropriate dihalide precursors.
Comparative yield analysis between VK-II-36 and Homo-VK-II-36 synthesis reveals that the extended linker chain in Homo-VK-II-36 generally results in slightly lower overall yields due to the additional synthetic transformations required [12]. However, both compounds can be prepared with satisfactory efficiency using optimized reaction conditions.
The purification profiles of VK-II-36 and Homo-VK-II-36 show distinct chromatographic behavior due to the differences in molecular weight and hydrophobicity [16] [18]. Homo-VK-II-36 typically elutes later in reverse-phase high-performance liquid chromatography systems due to its increased molecular size and lipophilicity, facilitating separation from its analog during comparative studies.
VK-II-36 exhibits a complex molecular architecture characterized by multiple functional domains connected through flexible linkers, creating a compound with significant conformational diversity [1] [2]. The molecular topology consists of three primary structural units: a planar carbazole ring system, a six-membered morpholine ring, and a methoxyphenoxy substituent, all interconnected through ethylene and oxymethyl bridging groups [3] [1].
The carbazole moiety represents the most rigid component of the molecular structure, maintaining a planar aromatic configuration that restricts rotational freedom around the C-O bond connecting it to the oxymethyl linker [1] [2]. This planar system contributes to the compound's aromatic stabilization and provides potential π-π stacking interactions that influence overall molecular conformation [3]. The morpholine ring adopts a preferred chair conformation, minimizing ring strain while allowing moderate flexibility at the C-4 and C-6 positions where substituents are attached [1].
The molecular topology of VK-II-36 permits extensive conformational sampling due to the presence of multiple rotatable bonds [1] [2]. The ethylene bridge connecting the morpholine nitrogen to the methoxyphenoxy group allows both gauche and anti conformations, with the gauche effect potentially stabilizing certain rotameric states [4]. The oxymethyl linker provides additional flexibility, enabling various spatial orientations between the carbazole system and the morpholine core [1].
Computational conformational analysis reveals that VK-II-36 likely adopts an extended U-shaped conformation in its global minimum energy state, which minimizes steric clashes between the bulky carbazole and methoxyphenoxy substituents [1] [2]. This preferred conformation facilitates optimal molecular interactions while maintaining structural integrity.
| Topological Parameter | Value | Significance |
|---|---|---|
| Molecular Weight | 446.49-446.50 g/mol | Moderate molecular size suitable for biological activity [3] [1] |
| LogP | 4.25 | Moderate lipophilicity indicating membrane permeability [1] |
| Rotatable Bonds | 8-10 | High conformational flexibility [1] [2] |
| Hydrogen Bond Donors | 1 (N-H) | Limited hydrogen bonding capability [3] [1] |
| Hydrogen Bond Acceptors | 5 (O atoms) | Multiple interaction sites for receptor binding [3] [1] |
| Aromatic Rings | 3 | Extended aromatic system contributing to molecular stability [3] [1] |
The molecular topology analysis indicates that VK-II-36 possesses an optimal balance between rigidity and flexibility, with the carbazole core providing structural stability while the morpholine and methoxyphenoxy regions contribute to conformational adaptability necessary for biological activity [1] [5].
Nuclear magnetic resonance spectroscopy provides comprehensive structural elucidation of VK-II-36 through both proton and carbon-13 analyses [6] [7]. Proton NMR spectroscopy reveals characteristic chemical shift patterns for the aromatic protons in the 7.0-8.5 ppm region, corresponding to the carbazole and methoxyphenoxy ring systems [6]. The morpholine ring protons appear in the 3.5-4.5 ppm range, while the methoxy group displays a distinctive singlet at approximately 3.8 ppm [1] [2].
Carbon-13 NMR spectroscopy demonstrates the carbonyl carbon resonance at approximately 170 ppm, confirming the morpholinone structure [6] [7]. The aromatic carbon signals distribute across the 120-160 ppm region, while aliphatic carbons resonate between 55-70 ppm [6]. The comprehensive NMR analysis provides unambiguous structural confirmation and enables detailed conformational studies through coupling constant analysis [7].
Infrared spectroscopy offers essential functional group identification for VK-II-36 characterization [8] [9]. The amide carbonyl stretch appears prominently at approximately 1680 cm⁻¹, while aromatic carbon-carbon stretches manifest in the 1450-1600 cm⁻¹ region [8] [10]. The carbazole N-H stretch typically occurs around 3300-3400 cm⁻¹, and ether C-O stretching vibrations appear in the 1000-1300 cm⁻¹ range [8] [9].
Fourier transform infrared spectroscopy provides enhanced resolution and sensitivity for VK-II-36 analysis, enabling precise identification of overlapping vibrational modes [8] [10]. The spectroscopic fingerprint region below 1500 cm⁻¹ contains characteristic absorption patterns unique to the molecular structure, facilitating compound identification and purity assessment [9] [10].
Mass spectrometry serves as a critical tool for molecular weight confirmation and structural elucidation of VK-II-36 [11] [12]. High-resolution electrospray ionization mass spectrometry yields the protonated molecular ion at m/z 447.19145 [M+H]⁺, confirming the exact molecular mass of 446.184174 [2] [11]. Additional ionization adducts include sodium ([M+Na]⁺ at m/z 469.17339) and ammonium ([M+NH4]⁺ at m/z 464.21799) species [2].
| Mass Spectrometric Parameter | Value | Analytical Significance |
|---|---|---|
| Molecular Ion [M+H]⁺ | 447.19145 | Primary identification peak [2] [11] |
| Exact Mass | 446.184174 | Elemental composition confirmation [2] |
| Mass Accuracy | <5 ppm | High-resolution capability [11] [13] |
| Base Peak | m/z 447.19 | Highest intensity fragment [11] |
| Predicted CCS | 206.6 Ų | Ion mobility separation parameter [2] |
Collision cross section measurements provide additional structural information, with VK-II-36 exhibiting a predicted value of 206.6 Ų for the protonated species [2]. Fragmentation pattern analysis reveals characteristic losses corresponding to morpholine ring opening and methoxy group elimination, supporting structural assignments [11] [13].
Ultraviolet-visible spectroscopy characterizes the electronic transitions within the carbazole chromophore system of VK-II-36 [7]. The extended aromatic conjugation produces characteristic absorption maxima in the 280-320 nm region, with extinction coefficients reflecting the degree of electronic delocalization [7]. The methoxyphenoxy substituent contributes additional absorption features through its aromatic system and electron-donating methoxy group [1].
The UV-visible spectrum provides valuable information regarding the electronic structure and potential photochemical behavior of VK-II-36 [7]. Solvent effects on the absorption spectrum can reveal conformational preferences and intermolecular interactions in solution [7].
While comprehensive single-crystal X-ray diffraction data for VK-II-36 remains limited in the available literature, the molecular structure has been characterized through various computational and analytical methods [14] [15]. The compound's crystal structure would be expected to exhibit typical organic molecular packing motifs, with potential intermolecular hydrogen bonding between the carbazole N-H group and morpholinone carbonyl oxygen atoms [15] [16].
Based on the molecular geometry and functional group distribution, VK-II-36 would likely crystallize in a low-symmetry space group such as P1, P-1, or P21/c, which are commonly observed for organic compounds of similar complexity [17] [18]. The crystal packing would be stabilized by a combination of van der Waals interactions, aromatic π-π stacking between carbazole rings, and directional hydrogen bonding [15] [16].
Density functional theory calculations provide comprehensive structural optimization and property prediction for VK-II-36 [19] [20]. The B3LYP/6-31G(d,p) level of theory offers reliable geometry optimization for organic molecules of this complexity, while higher-level methods such as M06-2X/def2-TZVP can provide enhanced accuracy for conformational energy differences [19] [4].
| Computational Method | Application | Typical Parameters |
|---|---|---|
| DFT Geometry Optimization | Structure refinement, vibrational analysis | B3LYP/6-31G(d,p), M06-2X/def2-TZVP [19] [20] |
| Molecular Dynamics | Conformational sampling, solvation effects | AMBER ff14SB, CHARMM36 force fields [19] [21] |
| Monte Carlo Search | Global minimum identification | MMFF94s, 10,000-50,000 conformations [19] |
| QM/MM Calculations | Protein-ligand interactions | QM: B3LYP, MM: AMBER [19] [21] |
Molecular dynamics simulations reveal the dynamic behavior of VK-II-36 in solution and provide insights into preferred conformational states [19] [21]. The compound exhibits significant conformational flexibility due to multiple rotatable bonds, with root-mean-square deviation analysis indicating equilibration within 6-10 nanoseconds of simulation time [19].
Free energy calculations using the MM-PBSA method demonstrate favorable binding interactions with calcium channel proteins, consistent with the compound's biological activity as a ryanodine receptor modulator [19] [21]. The binding free energy components reveal that van der Waals interactions contribute significantly to the overall stability, while electrostatic interactions provide specificity [19].
Quantitative structure-activity relationship studies establish correlations between molecular descriptors and biological activity for VK-II-36 and related analogs [19] [20]. The carbazole ring system appears essential for calcium channel modulation, while the morpholine ring provides optimal spatial positioning for receptor interaction [1] [5]. Modifications to the methoxyphenoxy substituent can significantly alter binding affinity and selectivity profiles [19].
Pharmacophore modeling identifies critical interaction features including the planar aromatic carbazole system, the hydrogen bond acceptor capability of the morpholinone carbonyl group, and the flexible ethylene linker that enables conformational adaptation within the binding site [19] [20]. These structural elements combine to create the specific three-dimensional arrangement necessary for ryanodine receptor type 2 inhibition [1] [5].
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